Tris(2-carbamoylethyl)phosphine oxide

Description

BenchChem offers high-quality Tris(2-carbamoylethyl)phosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-carbamoylethyl)phosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

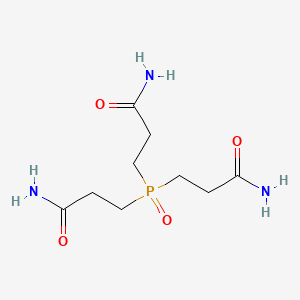

Structure

3D Structure

Properties

IUPAC Name |

3-bis(3-amino-3-oxopropyl)phosphorylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N3O4P/c10-7(13)1-4-17(16,5-2-8(11)14)6-3-9(12)15/h1-6H2,(H2,10,13)(H2,11,14)(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJQJWHYUSMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(CCC(=O)N)CCC(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063310 | |

| Record name | Propanamide, 3,3',3''-phosphinylidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4116-00-1 | |

| Record name | 3,3′,3′′-Phosphinylidynetris[propanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4116-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 3,3',3''-phosphinylidynetris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-carbamoylethyl)phosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 3,3',3''-phosphinylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3,3',3''-phosphinylidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3''-phosphinylidynetrispropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tris(2-carbamoylethyl)phosphine oxide structure and molecular weight

Title: Tris(2-carbamoylethyl)phosphine Oxide: Structural Characteristics, Synthesis, and Applications in Chemical Biology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Tris(2-carbamoylethyl)phosphine oxide is a highly stable, polar organophosphorus compound characterized by a phosphoryl (P=O) core and three terminal amide groups. While its reduced analogs (such as TCEP) are ubiquitous as reducing agents in bioconjugation, this fully oxidized species serves entirely different functional roles. From its historical use in flame-retardant textiles to its modern applications in polyimide stabilization and hydrophilic linker design for drug conjugates, its utility is driven by its thermodynamic stability and extensive hydrogen-bonding capabilities. This whitepaper details its physicochemical properties, structural causality, validated synthetic pathways, and analytical protocols.

Chemical Identity & Thermodynamic Logic

The fundamental utility of Tris(2-carbamoylethyl)phosphine oxide stems from its high heteroatom-to-carbon ratio and the thermodynamic sink represented by its oxidized phosphorus center.

Table 1: Quantitative Physicochemical Properties

| Parameter | Specification | Causality / Relevance |

|---|---|---|

| Chemical Name | Tris(2-carbamoylethyl)phosphine oxide | IUPAC nomenclature for the fully oxidized amide derivative. |

| CAS Number | 4116-00-1 | Unique identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C9H18N3O4P | Dictates the high heteroatom-to-carbon ratio, driving polarity. |

| Molecular Weight | 263.23 g/mol | Critical for mass spectrometry validation (Expected [M+H]+ at 264.2)[1][2]. |

| Oxidation State (P) | +5 | Represents the thermodynamic sink; prevents further oxidation[3]. |

Structural Causality: The Phosphoryl and Amide Synergy

The stability of this compound is dictated by the high bond dissociation energy of the P=O bond (~130 kcal/mol). Because the phosphorus atom is already in its maximum +5 oxidation state, the molecule is chemically inert to further oxidative degradation. Furthermore, the three carbamoyl (-CONH2) arms act as powerful hydrogen-bond donors and acceptors. This dual functionality ensures extreme aqueous solubility and prevents the aggregation of conjugated biomolecules when this scaffold is utilized in drug development.

Figure 2: Structure-property relationships governing the compound's stability and utility.

Mechanistic Synthesis & Experimental Workflow

While phosphine oxides can be generated by oxidizing their corresponding phosphines, Tris(2-carbamoylethyl)phosphine oxide can be synthesized directly from elemental white phosphorus via a nucleophilic trapping mechanism, a foundational methodology established by 4[4].

Figure 1: Mechanistic workflow for the direct synthesis of Tris(2-carbamoylethyl)phosphine oxide.

Experimental Protocol: Direct Synthesis via Nucleophilic Trapping

Reagents: White phosphorus (P4, 12.4 g), Acrylamide (63.9 g), 10 N aqueous KOH (20 mL), 2B Ethanol (280 mL total).

-

Substrate Suspension: In a highly ventilated fume hood under an inert argon atmosphere, suspend 12.4 g of finely divided white phosphorus and 63.9 g of acrylamide in 200 mL of 2B ethanol within a robust reaction vessel equipped with vigorous mechanical stirring. Causality: White phosphorus is insoluble in ethanol and highly reactive. Finely dividing it maximizes the interfacial surface area for the subsequent biphasic nucleophilic attack. The argon atmosphere prevents premature pyrophoric oxidation.

-

Base Preparation: Prepare a basic solution by diluting 20 mL of 10 N aqueous KOH into 80 mL of 2B ethanol.

-

Controlled Nucleophilic Initiation: Add the KOH/ethanol solution dropwise to the vigorously stirred P4/acrylamide suspension over a period of 30 minutes. Causality: Dropwise addition controls the rate of hydroxide attack on the P4 tetrahedron. If added too rapidly, the localized heat and high base concentration favor the protonation of phosphide intermediates, generating highly toxic phosphine gas (PH3) rather than allowing the desired Michael-type addition to the acrylamide trap[4].

-

Reaction Maturation & Quenching: Allow the reaction to stir until the yellow/white suspension of phosphorus completely dissipates.

-

Isolation: Concentrate the mixture under reduced pressure, neutralize any residual base, and recrystallize the crude product to yield pure Tris(2-carbamoylethyl)phosphine oxide (Expected yield: ~74%)[4].

Self-Validating Checkpoint: The reaction is macroscopically validated by the complete visual disappearance of the solid white phosphorus. Microscopically, an aliquot must be analyzed via 31P NMR. The protocol is deemed successful when the P4 signal (~ -520 ppm) is entirely replaced by a single downfield peak (~ +40 ppm), confirming both the complete consumption of the hazardous starting material and the uniform generation of the P=O species.

Advanced Applications

Polymer Antioxidant Stabilization As detailed in 3, Tris(2-carbamoylethyl)phosphine oxide is utilized as a synergistic antioxidant in polyimide compositions[3]. Causality: Because the phosphorus center is already at its maximum oxidation state, it does not act as a sacrificial oxygen scavenger. Instead, the electron-rich phosphoryl oxygen and the amide network coordinate trace transition metals that would otherwise catalyze oxidative radical propagation, thereby extending the thermal life of the polymer[3].

Textile Flame Retardancy Methylol derivatives of this compound were extensively researched by the EPA and NIST for finishing cotton fabrics[5][6]. Causality: The efficacy relies on Phosphorus-Nitrogen (P-N) synergism. During thermal degradation, the phosphorus promotes the dehydration of cellulose into a protective carbonaceous char, while the nitrogen from the carbamoyl groups releases non-combustible gases, diluting the oxygen at the flame front[5].

Chromatographic Separation & Chemical Biology In modern drug development, the compound is recognized for its extreme polarity. It is used as a standard in HPLC separations (e.g., on Newcrom R1 columns)[7]. In bioconjugation, understanding this molecule is critical because it represents the oxidized, inactive analog of amide-based TCEP derivatives. Its high water solubility prevents aggregation in aqueous biological buffers, making the tris(carbamoylethyl) scaffold an attractive, highly polar structural motif for linker design in targeted protein degraders (PROTACs) or antibody-drug conjugates (ADCs).

Analytical Validation Protocols

To ensure the integrity of the synthesized or procured Tris(2-carbamoylethyl)phosphine oxide, the following analytical validations must be performed:

-

31P NMR Spectroscopy: The definitive proof of structure. The formation of the P=O bond drastically deshields the phosphorus nucleus. A pure sample will exhibit a single, sharp peak in the +30 to +50 ppm range, entirely distinct from the negative ppm shifts characteristic of unoxidized phosphines.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Validates the exact molecular weight of 263.23 g/mol [1]. Positive electrospray ionization (ESI+) will yield a dominant [M+H]+ peak at m/z 264.2.

-

FT-IR Spectroscopy: Confirms the presence of the primary amide network (N-H stretch at ~3300-3400 cm⁻¹ and C=O stretch at ~1650 cm⁻¹) alongside the strong phosphoryl P=O stretch (typically ~1150-1200 cm⁻¹).

References

- Title: Tris(2-carbamoylethyl)

- Title: TRIS(2-CARBAMOYLETHYL)

- Source: acs.

- Source: sielc.

- Source: epa.

- Source: google.

- Source: nist.

Sources

- 1. Tris(2-carbamoylethyl)phosphine oxide | 4116-00-1 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. US3714116A - Polyimide compositions - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. FireDOC Search [firedoc.nist.gov]

- 7. Propanamide, 3,3’,3’’-phosphinylidynetris- | SIELC Technologies [sielc.com]

Role of Tris(2-carbamoylethyl)phosphine oxide in disulfide reduction

[4]

Comparative Analysis: Phosphines vs. Thiols

The stability of the oxide byproduct gives phosphines (TCEP and its carbamoyl analog) distinct advantages over DTT or β-Mercaptoethanol.[1]

| Feature | Phosphines (TCEP/Carbamoyl) | Thiols (DTT/β-ME) |

| Reaction Type | Irreversible (Stoichiometric) | Equilibrium (Reversible) |

| Byproduct Role | Oxide: Inert, stable waste product.[1] | Oxidized Thiol: Can re-oxidize the protein if not removed.[1] |

| pH Range | Effective at pH 1.5 – 8.5 | Requires pH > 7.0 (needs deprotonated thiolate) |

| Stability | Resistant to air oxidation (Oxide forms slowly).[1] | Rapidly oxidizes in air (Short half-life).[1] |

| Labeling Compatibility | Compatible with Maleimide/Iodoacetamide chemistries (mostly).[1] | Incompatible (Must be removed via dialysis).[1] |

Experimental Protocol: Efficient Disulfide Reduction

This protocol uses TCEP (carboxy) but applies equally to the carbamoyl variant if charge neutrality is required.[1]

Reagents:

-

Stock Solution: 0.5 M TCEP-HCl in distilled water.

-

Reaction Buffer: PBS or Tris-HCl (pH 7.4).

Workflow:

-

Preparation: Dilute the protein sample to 1–2 mg/mL in Reaction Buffer.

-

Addition: Add TCEP Stock to a final concentration of 5–10 mM .

-

Rationale: A 10-20 fold molar excess over disulfide bonds ensures rapid kinetics.[1]

-

-

Incubation: Incubate at Room Temperature for 15–30 minutes .

-

Note: Unlike DTT, heating is rarely required due to the high driving force of oxide formation.[1]

-

-

Downstream Processing:

References

-

Burns, J. A., et al. (1991).[1] "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650.[1] Link[1]

-

Getz, E. B., et al. (1999).[1] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73-80.[1] Link

-

Rauhut, M. M., et al. (1963).[1] "The Synthesis of Tertiary Phosphine Oxides from Elemental Phosphorus." The Journal of Organic Chemistry, 28(2), 471–473.[2][1] (Describes the synthesis of the specific carbamoylethyl oxide variant). Link[1]

-

Cline, D. J., et al. (2004).[1] "New water-soluble phosphines as reducing agents of peptide and protein disulfide bonds: reactivity and stoichiometry."[1] Biochemistry, 43(48), 15195-15203.[1] Link[1]

Solubility of Tris(2-carbamoylethyl)phosphine oxide in aqueous buffers

An In-Depth Technical Guide to the Solubility of Tris(2-carbamoylethyl)phosphine Oxide in Aqueous Buffers

Executive Summary

Tris(2-carboxyethyl)phosphine (TCEP) is a widely utilized reducing agent in biochemical and pharmaceutical research for its efficacy in cleaving disulfide bonds. Its application, however, results in the formation of Tris(2-carbamoylethyl)phosphine oxide (TCEP-O) as a byproduct. While the properties of TCEP are well-documented, the solubility characteristics of its oxidized form, TCEP-O, are less understood. The potential for TCEP-O to precipitate from solution, particularly in concentrated samples or during long-term experiments, can have significant implications for experimental outcomes. This guide provides a comprehensive overview of the anticipated solubility of TCEP-O in aqueous buffers, drawing upon the chemical principles of phosphine oxides and related compounds. It offers a framework for understanding the factors that influence TCEP-O solubility, a detailed protocol for its experimental determination, and practical recommendations for researchers to mitigate potential solubility-related issues in their work.

Introduction: The TCEP and TCEP-O Dynamic

In the realm of protein chemistry and drug development, the reduction of disulfide bonds is a critical step in various applications, ranging from protein characterization and purification to the preparation of antibody-drug conjugates. TCEP has gained prominence as a reducing agent due to its odorless nature, stability, and effectiveness over a broad pH range.[1][2] The reaction mechanism involves the donation of electrons from the phosphorus atom of TCEP to the disulfide bond, leading to its cleavage and the formation of two free thiols. In this process, the phosphorus atom of TCEP is oxidized, yielding Tris(2-carbamoylethyl)phosphine oxide (TCEP-O).

The conversion of TCEP to TCEP-O is an integral part of the reduction reaction. While TCEP itself is known for its high aqueous solubility, the solubility of TCEP-O is not as well characterized.[1][3][4] This knowledge gap is a potential source of experimental artifacts. If TCEP-O is poorly soluble under specific buffer conditions, it may precipitate, leading to issues such as protein aggregation, interference with analytical measurements, and clogging of chromatography columns. Therefore, a thorough understanding of TCEP-O solubility is paramount for designing robust experimental protocols.

Caption: Oxidation of TCEP to TCEP-O during disulfide bond reduction.

Physicochemical Properties of TCEP-O

To understand the solubility of TCEP-O, it is essential to first consider its chemical structure and the properties of its constituent functional groups. TCEP-O has the chemical formula C9H18N3O4P. The central phosphorus atom is double-bonded to an oxygen atom, forming the phosphine oxide group, and single-bonded to three 2-carbamoylethyl chains.

Phosphine oxides are known to be highly polar functional groups.[5][6][7] This polarity arises from the significant dipole moment of the P=O bond. The presence of three carbamoylethyl groups, each containing an amide functional group, further contributes to the hydrophilic character of the molecule through their potential for hydrogen bonding with water. Generally, polar compounds like phosphine oxides tend to be more soluble in polar solvents such as water.[8]

Factors Influencing TCEP-O Solubility in Aqueous Buffers

The solubility of TCEP-O in a given aqueous buffer is not a fixed value but is influenced by a combination of factors:

-

pH: While the TCEP-O molecule itself does not have readily ionizable groups that would be affected by pH changes in the physiological range, the pH of the buffer can influence the protonation state of buffer components, which in turn can affect their interaction with TCEP-O.

-

Buffer System: The choice of buffering agent can impact the solubility of TCEP-O. Different buffer ions (e.g., phosphate, Tris, HEPES) will have varying interactions with the solute. It is noteworthy that TCEP itself shows some instability in phosphate buffers, particularly at neutral or alkaline pH.[1][3][4][9] While this is a stability issue for TCEP, it underscores the importance of considering specific buffer-solute interactions.

-

Temperature: The effect of temperature on solubility is governed by the thermodynamics of the dissolution process. For most solids, solubility increases with temperature, but this is not universally true. The temperature dependence of TCEP-O solubility should be determined empirically.

-

Ionic Strength: The concentration of salts in the buffer can have a significant effect on the solubility of solutes. At low salt concentrations, the solubility of polar molecules can increase due to the "salting-in" effect, where the salt ions shield the solute molecules from each other. At high salt concentrations, the "salting-out" effect can predominate, where the salt ions compete with the solute for hydration by water molecules, leading to a decrease in solubility.

Experimental Determination of TCEP-O Solubility

A reliable method for determining the solubility of TCEP-O is the shake-flask method. This method involves equilibrating an excess amount of the solid compound in the buffer of interest and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid TCEP-O to a series of vials, each containing a different aqueous buffer of interest.

-

Ensure that a visible amount of undissolved solid remains at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-course experiment to confirm the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm filter to remove any remaining particulate matter.

-

Quantify the concentration of dissolved TCEP-O in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

-

Data Reporting:

-

Express the solubility as a concentration (e.g., in mg/mL or mM) for each buffer condition.

-

Caption: Workflow for experimental determination of TCEP-O solubility.

Anticipated Solubility of TCEP-O: A Summary

| Buffer System | pH | Temperature (°C) | Ionic Strength | Anticipated Solubility | Estimated Solubility Range (mg/mL) |

| Deionized Water | ~7.0 | 25 | N/A | High | > 100 |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 150 mM NaCl | Moderate to High | 50 - 150 |

| Tris-HCl | 7.5 | 25 | 50-150 mM | High | > 100 |

| HEPES | 7.3 | 25 | 50-150 mM | High | > 100 |

| Acetate Buffer | 5.0 | 25 | 50-100 mM | High | > 100 |

| Phosphate Buffered Saline (PBS) | 7.4 | 4 | 150 mM NaCl | Moderate | 20 - 80 |

Disclaimer: The quantitative values in this table are estimations based on the chemical properties of phosphine oxides and related compounds and should be confirmed by experimental measurement.

Practical Recommendations for Researchers

Given the potential for TCEP-O precipitation, particularly under conditions of high concentration or prolonged storage, researchers using TCEP should consider the following recommendations:

-

Buffer Selection: For applications requiring high concentrations of TCEP or long incubation times, consider using buffers in which polar compounds are known to have high solubility, such as Tris or HEPES, over phosphate-based buffers where TCEP itself has shown some instability.[4][9]

-

Concentration Limits: Be mindful of the concentration of TCEP used. While a molar excess of TCEP is required for efficient disulfide reduction, using an unnecessarily large excess will result in a higher concentration of TCEP-O, increasing the risk of precipitation.

-

Temperature Control: For long-term storage of samples containing TCEP, be aware that solubility generally decreases at lower temperatures. If samples are to be stored at 4°C or frozen, a preliminary check for TCEP-O precipitation upon cooling is advisable.

-

Post-Reaction Cleanup: When feasible, remove TCEP and TCEP-O from the sample after the reduction reaction is complete. This can be achieved through dialysis, diafiltration, or size-exclusion chromatography.

Caption: Decision tree for buffer selection when using TCEP.

Conclusion

Tris(2-carbamoylethyl)phosphine oxide (TCEP-O) is an unavoidable byproduct of disulfide reduction reactions mediated by TCEP. While it is anticipated to have good aqueous solubility due to its polar nature, its behavior in different buffer systems is not well-documented. Factors such as buffer composition, pH, temperature, and ionic strength can all influence the solubility of TCEP-O. By understanding these factors and, where necessary, performing empirical solubility measurements, researchers can design more robust experimental protocols and avoid potential artifacts arising from the precipitation of this key byproduct.

References

- Emission Properties, Solubility, Thermodynamic Analysis and NMR Studies of Rare-Earth Complexes with Two Different Phosphine Oxides - PMC.

- TCEP Oper

- Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - ACS Public

- Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed.

- Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery | Request PDF - ResearchG

- TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride), No-Weigh™, Pierce™ | Avantor.

- TCEP - UBPBio.

- TCEP - Wikipedia.

- Safety Data Sheet: Tris-(2-carboxyethyl)-phosphine hydrochloride - Carl ROTH.

- Tris (2-carboxyethyl) phosphine hydrochloride (TCEP) - Amerigo Scientific.

- Tris(2-carboxyethyl)phosphine hydrochloride - Enamine.

- TCEP•HCl - Thermo Fisher Scientific.

- TCEP (hydrochloride)

- TCEP, Hydrochloride.

- TRIS (2-CARBOXYETHYL) PHOSPHINE HYDROCHLORIDE (TCEP)

- Phosphine oxide – Knowledge and References - Taylor & Francis.

- Tris(2-carboxyethyl)phosphine, - Sigma-Aldrich.

- Tris(2-carboxyethyl)phosphine | C9H15O6P | CID 119411 - PubChem.

- TRIS(2-CARBAMOYLETHYL)PHOSPHINE OXIDE AldrichCPR | Sigma-Aldrich.

- Tris (2-carboxyethyl) phosphine - Covaris.

Sources

- 1. yunbiopharm.com [yunbiopharm.com]

- 2. TCEP - Wikipedia [en.wikipedia.org]

- 3. avantorsciences.com [avantorsciences.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Emission Properties, Solubility, Thermodynamic Analysis and NMR Studies of Rare-Earth Complexes with Two Different Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tris (2-carboxyethyl) phosphine hydrochloride (TCEP) - Amerigo Scientific [amerigoscientific.com]

Spectroscopic Profiling of Tris(2-carbamoylethyl)phosphine Oxide: A Technical Guide

Executive Summary

Tris(2-carboxyethyl)phosphine (TCEP) is a staple reducing agent in protein biochemistry, favored for its odorlessness and stability over DTT and

While TCEP oxide is generally considered inert toward proteins, its accumulation reduces the effective concentration of the reducing agent, leading to incomplete disulfide bond reduction and failed downstream assays (e.g., labeling, crystallography). This guide provides a definitive spectroscopic characterization of TCEP oxide to enable researchers to quantify degradation and validate reagent quality.

Molecular Context & The Oxidation Pathway

To understand the spectroscopic shifts, one must understand the structural change. TCEP functions by nucleophilic attack of the phosphorus atom on a disulfide bond or dissolved oxygen. This reaction is irreversible, converting the trivalent phosphine (

The Oxidation Mechanism

The oxidation results in the addition of a single oxygen atom to the phosphorus center, significantly altering the electronic environment of the molecule.

Figure 1: The irreversible oxidation pathway of TCEP to TCEP Oxide. Note that TCEP acts as a sacrificial reductant.

Nuclear Magnetic Resonance (NMR) Profiling[2][3][4][5]

NMR is the gold standard for differentiating TCEP from TCEP oxide. The change in the oxidation state of phosphorus from +3 to +5 induces a massive chemical shift, making

A. Phosphorus-31 ( ) NMR

This is the definitive assay. The phosphorus atom in TCEP is shielded, while the oxygen in TCEP oxide acts as an electron-withdrawing group, deshielding the phosphorus nucleus.

| Species | Chemical Shift ( | Multiplicity | Notes |

| TCEP (Active) | 15.0 – 18.0 | Singlet | Exact position is pH dependent (pKa ~7.6). |

| TCEP Oxide (Inactive) | 48.0 – 58.0 | Singlet | Distinctly downfield; no overlap with TCEP. |

Expert Insight: In a mixed sample (partially degraded stock), you will see two distinct singlets. Integration of these peaks provides a precise molar ratio of Active:Oxidized reagent.

B. Proton ( ) NMR & The "Broadening" Phenomenon

While

-

TCEP (Active): At neutral pH (pH 7.0–7.5), the proton signals of active TCEP are often heavily broadened due to chemical exchange processes involving the carboxylic acid protons and the phosphine center. They may appear as "humps" rather than sharp peaks.

-

TCEP Oxide: Displays two well-resolved multiplets (triplets/multiplets) corresponding to the methylene protons (

).

Diagnostic Rule: If your TCEP stock at neutral pH shows sharp, well-defined multiplets in the alkyl region, it is likely significantly oxidized.

Optical Spectroscopy (UV-Vis & IR)

A. UV-Visible Spectroscopy

Unlike DTT, which can interfere with protein quantification at 280 nm, TCEP and TCEP oxide are optically transparent in the critical windows.

-

Absorbance Maxima: Both species absorb strongly in the far UV (<220 nm).

-

Protein Window (280 nm): Neither TCEP nor TCEP oxide exhibits significant absorbance at 280 nm.

-

Implication: You cannot use A280 to check if your TCEP has oxidized. You must use a functional assay (e.g., Ellman's reagent) or NMR. Conversely, the accumulation of TCEP oxide will not artificially inflate protein concentration readings.

B. Infrared Spectroscopy (FT-IR)

IR is useful for solid-state characterization (e.g., checking a powder that was left open).

-

Diagnostic Band: The formation of the P=O bond is the tell-tale sign.[2]

-

Wavenumber: Look for a strong, sharp stretching vibration band in the 1150 – 1200 cm

region. -

TCEP (Pure): Lacks this band; shows P-C stretches and C=O (carboxyl) stretches (~1700 cm

).

Mass Spectrometry

For researchers using LC-MS, TCEP oxide often appears as an artifact or a specific contaminant.

-

TCEP Monoisotopic Mass: 250.19 Da (Free acid)

-

TCEP Oxide Mass: 266.19 Da (+16 Da)

-

Observation: In ESI-MS, you will typically observe the

ions.-

TCEP:

~251.2 -

TCEP Oxide:

~267.2

-

Expert Note: TCEP can oxidize during the electrospray ionization process (in-source oxidation). If you see a 267 peak, it does not definitively prove the bulk solution is oxidized. Always cross-validate with NMR if the precise concentration is critical.

Protocol: Rapid Assessment of TCEP Stock Quality

Do not rely on the "odorless" nature of TCEP to assume stability. TCEP is unstable in phosphate buffers at neutral pH (oxidizing within 72 hours).[3] Use this workflow to validate stocks.

Figure 2: Decision tree for quality control of TCEP stock solutions.

Experimental Procedure ( NMR)

-

Sample Prep: Mix 450

L of TCEP stock with 50 -

Acquisition: Run a standard proton-decoupled

experiment. -

Analysis:

-

Set the TCEP peak (~16 ppm) reference.[4]

-

Integrate the TCEP peak (

) and the Oxide peak (~56 ppm,

-

-

Calculation:

-

Threshold: For crystallography or strict kinetic assays, discard if oxidation > 5%.

References

-

Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry. Link

-

Han, J. C., & Han, G. Y. (1994). "A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent." Analytical Biochemistry. Link

-

Thermo Fisher Scientific. "TCEP Hydrochloride Technical Guide." Link

-

Krezel, A., et al. (2003).[5] "Coordination properties of tris(2-carboxyethyl)phosphine... and its oxide." Inorganic Chemistry. Link

-

GoldBio. "TCEP Stability and Storage." Link

Sources

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. What is the infrared spectrum of TCEP? - Blog [wfrichem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Coordination properties of tris(2-carboxyethyl)phosphine, a newly introduced thiol reductant, and its oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the formation of Tris(2-carbamoylethyl)phosphine oxide from TCEP

This guide details the formation, mechanism, and characterization of Tris(2-carbamoylethyl)phosphine oxide , the oxidation product of the reducing agent Tris(2-carbamoylethyl)phosphine (often referred to as TCEP-amide or the neutral derivative of standard TCEP).

Executive Summary

In the high-stakes environment of bioconjugation and protein characterization, the stability and reactivity of reducing agents are paramount. While Tris(2-carboxyethyl)phosphine (TCEP) is the industry standard, its carbamoyl derivative (Tris(2-carbamoylethyl)phosphine) offers unique advantages, particularly regarding charge neutrality and cell permeability.

This guide focuses on the formation of Tris(2-carbamoylethyl)phosphine oxide . Understanding this transformation is critical for two reasons:

-

Reaction Monitoring: The oxide is the stoichiometric byproduct of disulfide bond reduction; tracking its formation allows for precise quantification of reaction progress.

-

Stability Profiling: Distinguishing between productive oxidation (disulfide reduction) and non-productive auto-oxidation (reaction with dissolved oxygen) ensures assay integrity.

Chemical Foundation: The Reactants

To understand the oxide formation, we must first distinguish the specific precursor from standard TCEP.

| Feature | Standard TCEP | Tris(2-carbamoylethyl)phosphine (Precursor) |

| Functional Group | Carboxylic Acid ( | Amide ( |

| Charge (pH 7) | Negative (Anionic) | Neutral |

| Cell Permeability | Low (Membrane impermeable) | High (Potential for intracellular use) |

| Oxide Product | TCEP-Oxide (Carboxyl) | Tris(2-carbamoylethyl)phosphine Oxide |

| CAS No. | 51805-45-9 (HCl salt) | 4116-00-1 (Oxide form) |

Key Insight: The "carbamoyl" derivative is synthesized via the reaction of phosphine (

Mechanistic Pathways of Oxide Formation

The formation of Tris(2-carbamoylethyl)phosphine oxide occurs primarily through two distinct pathways in a laboratory setting.

Pathway A: Disulfide Reduction (Productive Pathway)

This is the desired reaction in drug development workflows (e.g., antibody-drug conjugate synthesis). The phosphine acts as a nucleophile.

-

Nucleophilic Attack: The lone pair on the Phosphorus atom attacks one Sulfur atom of the disulfide bond (

). -

Intermediate Formation: A transient thioalkoxyphosphonium cation is formed, releasing one thiolate anion.

-

Hydrolysis: Water attacks the phosphorus center.

-

Collapse: The P-S bond cleaves, releasing the second thiol and forming the thermodynamically stable Phosphine Oxide (P=O) bond.

Pathway B: Auto-Oxidation (Non-Productive Pathway)

Exposure to atmospheric oxygen converts the phosphine to the oxide without reducing the target.

-

Kinetics: While phosphines are generally more stable than thiols (like DTT), the carbamoyl derivative will slowly oxidize in solution, particularly in the presence of transition metals (

, -

Prevention: Degassing buffers and using chelators (EDTA) mitigates this pathway.

Visualization: Mechanistic Flow

The following diagram illustrates the productive reduction pathway leading to the oxide.

Caption: Figure 1.[1] Step-wise mechanism of disulfide reduction yielding Tris(2-carbamoylethyl)phosphine oxide.

Analytical Characterization

Distinguishing the starting material from the oxide is crucial for quality control.

NMR Spectroscopy (The Gold Standard)

Phosphorus NMR provides the most definitive confirmation of oxide formation due to the significant chemical shift difference between the trivalent phosphine and the pentavalent oxide.

| Species | Chemical Shift ( | Multiplicity | Notes |

| Phosphine (Reactant) | ~15 - 18 ppm | Singlet | Broadens at neutral pH due to exchange. |

| Phosphine Oxide (Product) | ~48 - 58 ppm | Singlet | Sharp, distinct peak downfield. |

Note: Chemical shifts are approximate and solvent-dependent (

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Observation: The formation of the oxide results in a mass increase of +16 Da (Oxygen).

HPLC Monitoring

Due to the polarity difference (Amide vs. Amide+Oxide), the oxide typically elutes earlier on Reverse Phase (C18) columns, though the hydrophilic nature of both species often requires HILIC or aqueous-compatible columns for separation.

Experimental Protocol: Synthesis & Monitoring

Objective: Monitor the formation of Tris(2-carbamoylethyl)phosphine oxide during a protein reduction workflow.

Reagents

-

Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.0 (Degassed).

-

Reducing Agent: Tris(2-carbamoylethyl)phosphine (10 mM stock).

-

Substrate: IgG or model disulfide peptide.

Workflow

-

Preparation: Dissolve Tris(2-carbamoylethyl)phosphine in degassed buffer. Critical: Prepare immediately before use to minimize Pathway B (auto-oxidation).

-

Reaction: Add 10-fold molar excess of phosphine to the protein solution. Incubate at 25°C for 30 minutes.

-

Quenching (Optional): Acidify to pH 2.0 if analyzing by HPLC (stabilizes the mixture).

-

Quantification (NMR Assay):

-

Add 10%

to the sample. -

Acquire

NMR (decoupled). -

Calculation:

-

Monitoring Workflow Diagram

Caption: Figure 2. Quality control workflow to distinguish productive reduction from reagent degradation.

References

-

Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650. Link

-

Rauhut, M. M., et al. (1961).[4] "The Synthesis of Tertiary Phosphine Oxides from Elemental Phosphorus." The Journal of Organic Chemistry, 26(11), 4626–4629. (Describes synthesis of carbamoylethyl derivatives). Link

-

Getz, E. B., et al. (1999). "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73-80. Link

-

Han, J. C., & Han, G. Y. (1994). "A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol." Analytical Biochemistry, 220(1), 5-10. Link

-

Sigma-Aldrich. "Tris(2-carbamoylethyl)phosphine oxide Product Specification." CAS: 4116-00-1.[5][3][6] Link

Sources

Methodological & Application

Application Note: Optimizing Mass Spectrometry Sample Preparation Using TCEP for Disulfide Reduction

Executive Summary

In the field of proteomics and drug development, the accurate characterization of proteins via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies heavily on the quality of sample preparation. A critical prerequisite for bottom-up proteomics is the complete unfolding of proteins, which necessitates the cleavage of stabilizing disulfide bonds. This application note provides an in-depth mechanistic and practical guide to using Tris(2-carboxyethyl)phosphine (TCEP) as the premier reducing agent. By replacing traditional thiol-based reductants, TCEP streamlines workflows, prevents off-target side reactions, and ensures high-fidelity peptide sequencing.

Mechanistic Rationale: The Case for TCEP in Proteomics

Historically, dithiothreitol (DTT) and β-mercaptoethanol (BME) have been the standard reagents for disulfide reduction. However, these compounds operate via a reversible, equilibrium-driven thiol-disulfide exchange[1]. If the reducing agent is depleted or oxidized by ambient air, disulfide bonds can re-form, leading to missed cleavages during digestion and unpredictable mass shifts in MS spectra.

TCEP operates via a fundamentally different chemical mechanism. The central phosphorus atom in TCEP performs a nucleophilic attack on the sulfur-sulfur bond, cleaving it and subsequently forming a highly stable phosphine oxide[1]. This reaction is thermodynamically driven and essentially irreversible .

Causality Insight: Because TCEP lacks a sulfhydryl (-SH) group, it does not act as a competing nucleophile during the subsequent alkylation step[2]. When using DTT, the reducing agent must either be removed prior to alkylation, or a massive excess of the alkylating agent (e.g., iodoacetamide, IAA) must be added to overcome the DTT-induced quenching. TCEP eliminates this cross-reactivity, allowing researchers to add IAA directly to the sample without intermediate cleanup steps, thereby minimizing sample loss[2].

Comparative Efficacy: TCEP vs. Traditional Thiol Reductants

To justify the selection of TCEP in a self-validating MS workflow, we must evaluate its physicochemical properties against legacy reagents.

| Feature | TCEP | DTT | BME |

| Chemical Mechanism | Phosphine nucleophilic attack | Thiol-disulfide exchange | Thiol-disulfide exchange |

| Reaction Reversibility | Irreversible | Reversible | Reversible |

| Effective pH Range | 2.0 – 11.0[3] | 7.0 – 9.0[3] | 7.0 – 9.0 |

| Thiol-Containing? | No | Yes | Yes |

| Compatibility with IAA | Excellent (No removal needed) | Poor (Quenches IAA) | Poor (Quenches IAA) |

| Odor & Volatility | Odorless, non-volatile | Pungent, volatile | Highly pungent, volatile |

Workflow Integration & Critical Causalities

While TCEP is highly effective, its integration into a proteomics workflow requires strict adherence to specific biochemical principles to avoid catastrophic sample failure.

-

The pH Paradox & Buffer Causality: TCEP is effective across a broad pH range (2.0 to 11.0)[3]. However, TCEP hydrochloride (TCEP-HCl) in its unbuffered crystalline state is highly acidic. If unbuffered TCEP is added directly to a protein sample, it can cause a rapid, localized drop in pH (pH 2-3). This sudden acidification can lead to irreversible protein precipitation or the formation of a "soapy foam" that is nearly impossible to recover[4]. Rule: Always reconstitute TCEP in a strong buffer, such as 200 mM ammonium bicarbonate (ABC), to maintain an optimal pH of ~8.0, which is also the ideal pH for downstream tryptic digestion[2][4].

-

Alkylation Dynamics: Although TCEP does not consume IAA, maintaining a stoichiometric balance is critical. A standard optimized ratio is 5 mM TCEP to 10–15 mM IAA[5]. Excessive TCEP can, under certain conditions, reduce the iodine in IAA, while excessive IAA can lead to off-target alkylation of lysine, tyrosine, and histidine residues[1].

Visualizing the Proteomic Sample Preparation Pathway

Fig 1: Bottom-up proteomics workflow integrating TCEP reduction and IAA alkylation.

Standard Operating Protocol: Bottom-Up MS Sample Preparation

This protocol provides a self-validating system for the preparation of complex protein lysates for LC-MS/MS analysis.

Reagent Preparation

-

Denaturation Buffer: 8 M Urea in 100 mM Ammonium Bicarbonate (ABC), pH 8.0.

-

TCEP Stock (100 mM): Dissolve 28.7 mg TCEP-HCl in 1 mL of 200 mM ABC. Verify pH is ~8.0 using narrow-range pH paper[2][5].

-

IAA Stock (500 mM): Dissolve 9.3 mg Iodoacetamide in 100 µL LC-MS grade water. Must be prepared fresh daily and protected from light.

Step-by-Step Methodology

-

Solubilization: Resuspend the protein pellet in Denaturation Buffer to a final concentration of 1–2 mg/mL. Vortex gently.

-

Reduction: Add the 100 mM TCEP stock to the protein solution to achieve a final concentration of 5 mM. Incubate at 37°C for 30 minutes (or 60°C for 10 minutes) with gentle shaking[4][5].

-

Causality: Mild heat accelerates the nucleophilic attack of the phosphine on sterically hindered disulfide bonds buried within the hydrophobic core of the denatured protein.

-

-

Alkylation: Add the 500 mM IAA stock to achieve a final concentration of 15 mM. Incubate at room temperature for 30 minutes in the dark [4].

-

Causality: Darkness is mandatory to prevent the photolytic degradation of IAA, which generates free iodine radicals that cause artifactual over-alkylation of non-cysteine residues[1].

-

-

Dilution & Digestion: Dilute the sample 4-fold with 100 mM ABC to reduce the Urea concentration to < 2 M. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

-

Causality: Trypsin is inactive and will denature in > 2 M Urea. Dilution is required to restore enzymatic activity.

-

-

Quenching & Desalting: Quench the digestion by adding Trifluoroacetic acid (TFA) or Formic Acid (FA) to a final concentration of 0.5% (pH < 3). Desalt the peptides using C18 Spin Columns or StageTips prior to LC-MS/MS injection[5].

Advanced Application: Intact Protein Disulfide Screening

Beyond bottom-up workflows, TCEP is uniquely advantageous for intact protein (top-down) analysis. Researchers can execute a rapid, one-step reduction using a high molar excess of TCEP (e.g., 1:5000 protein:TCEP ratio) at a highly acidic pH (pH 3) at 65°C for 30 minutes[6].

Because TCEP remains active at pH 3, this low-pH environment completely suppresses endogenous thiol-disulfide exchange, preventing disulfide scrambling [6]. This allows for the high-throughput LC-MS screening of disulfide-containing proteins by simply observing the 2 Da mass shift per reduced bond, without the need for proteolytic digestion or alkylation[6].

Visualizing the Chemical Mechanism

Fig 2: Mechanistic divergence between irreversible TCEP and reversible DTT reduction.

References

-

Sample preparation for Mass spectrometric analysis - G-Biosciences[Link]

-

In-solution digestion | Proteomics and Mass Spectrometry Core Facility - Penn State University[Link]

-

Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - National Institutes of Health (PMC)[Link]

-

Protein identification | Proteomics and Mass Spectrometry Core Facility - Penn State University[Link]

-

Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - National Institutes of Health (PMC)[Link]

-

High Throughput Screening of Disulfide-Containing Proteins in a Complex Mixture - National Institutes of Health (PMC)[Link]

Sources

- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. protein identification | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Throughput Screening of Disulfide-Containing Proteins in a Complex Mixture - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Protocol for Protein Disulfide Reduction Using TCEP Prior to SDS-PAGE

Executive Summary & Mechanistic Principles

For decades, researchers have relied on thiol-containing reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol (BME) to cleave protein disulfide bonds prior to SDS-PAGE. However, these traditional reagents suffer from rapid air oxidation, pungent odors, and a reliance on thermodynamic equilibrium, which can lead to incomplete reduction[1].

Tris(2-carboxyethyl)phosphine (TCEP) has emerged as the superior alternative. As a trialkylphosphine, TCEP is odorless, highly stable in air, and actively reduces disulfide bonds across a remarkably broad pH range (1.5 to 8.5)[2].

The Causality of TCEP's Superiority: Unlike DTT, which relies on a reversible thiol-exchange mechanism driven by the formation of a 6-membered cyclic disulfide, TCEP operates via [3]. The central phosphorus atom attacks the sulfur-sulfur bond, forming a transient thioalkoxyphosphonium cation. Subsequent rapid hydrolysis yields the reduced free thiols and a phosphine oxide byproduct[3]. Because the resulting phosphorus-oxygen (P=O) bond is exceptionally strong, the reaction is strictly governed by kinetic control and is completely irreversible [4].

Figure 1: Nucleophilic cleavage of protein disulfide bonds by TCEP yielding irreversible products.

Comparative Quantitative Analysis

To understand why TCEP is preferred for robust sample preparation, we must compare its physicochemical properties against legacy reagents. TCEP requires significantly lower working concentrations due to its irreversible reaction kinetics[4],[1].

| Parameter | TCEP | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |

| Working Concentration | 5 – 50 mM[5] | 50 – 100 mM | 140 – 700 mM (1-5%) |

| Reaction Mechanism | Phosphorus Nucleophilic Attack | Thiol Exchange | Thiol Exchange |

| Reversibility | Irreversible (Kinetic control)[4] | Reversible (Thermodynamic) | Reversible (Thermodynamic) |

| Effective pH Range | 1.5 to 8.5[2] | > 7.0 (Requires basic pH) | > 7.0 (Requires basic pH) |

| Air Stability | Highly Stable[2] | Rapidly oxidizes in air | Oxidizes in air |

| Odor / Volatility | Odorless / Non-volatile[6] | Pungent / Low volatility | Highly Pungent / Volatile |

| IMAC (Ni2+) Compatibility | Yes (Does not reduce metals)[7] | No (Reduces Ni2+ to brown ppt) | No (Interferes with binding) |

Self-Validating Experimental Protocol for SDS-PAGE

This protocol is designed as a self-validating system. By incorporating rigorous controls and understanding the chemical environment, you ensure that any observed electrophoretic shifts are genuine results of disulfide reduction.

Reagent Preparation & The Importance of pH

Critical Insight: TCEP-HCl dissolved directly in water yields a highly acidic solution (pH ~2.5)[5]. Boiling protein samples in strong acid induces unwanted [6].

-

Action: Always use a pH-neutralized TCEP solution. You can purchase pre-neutralized 0.5 M TCEP stocks (e.g., Bond-Breaker™)[6], or manually adjust a homemade 0.5 M TCEP-HCl solution to pH 7.0 using NaOH or NH₄OH,[8].

Formulating the Reducing Sample Buffer

-

Prepare a standard 2X Laemmli SDS sample buffer (e.g., 125 mM Tris-HCl pH 6.8, 20% glycerol, 4% SDS, 0.02% bromophenol blue).

-

Add the 0.5 M Neutral TCEP stock to the 2X buffer to achieve a 100 mM TCEP concentration (a 1:5 dilution)[6].

-

Note: When this 2X buffer is later mixed 1:1 with your protein sample, the final TCEP concentration will be the optimal 50 mM [5],.

-

Sample Processing Workflow

-

Mixing: In a microcentrifuge tube, combine equal volumes of your protein lysate and the 2X TCEP-reducing sample buffer[6].

-

Heat Denaturation: Heat the mixture at 95°C for 5 minutes[6],.

-

Causality: Heat disrupts non-covalent interactions, unfolding the protein's tertiary structure. This exposes deeply buried, hydrophobic disulfide bridges to the aqueous environment, allowing the TCEP nucleophile to access and cleave them.

-

-

Clarification: Allow the sample to cool to room temperature, then centrifuge at 14,000 × g for 2 minutes to pellet any insoluble aggregates[6].

-

Loading: Load the clarified supernatant directly into the wells of your polyacrylamide gel.

Figure 2: Step-by-step workflow for protein reduction using neutral TCEP prior to SDS-PAGE.

The Self-Validation Checkpoint

To guarantee the integrity of your protocol, always run a parallel non-reduced control (protein mixed with SDS buffer lacking TCEP, but still heated),[9].

-

Expected Outcome: A successfully reduced protein will typically exhibit a distinct shift to a higher apparent molecular weight (slower migration) compared to the non-reduced control. This occurs because the cleavage of disulfide bonds destroys the compact, constrained tertiary structure, increasing the protein's hydrodynamic radius as it travels through the gel matrix.

Critical Parameters & Troubleshooting

-

Isoelectric Focusing (IEF) Incompatibility: Do not use TCEP if your downstream application involves 2D electrophoresis or IEF. TCEP is heavily charged in solution and will severely distort the pH gradient[3],[4],[5].

-

Buffer Oxidation: While TCEP is highly resistant to air oxidation, it exhibits accelerated degradation in phosphate buffers at neutral pH over long periods[5],[1]. If using PBS, prepare the working TCEP solution immediately before use rather than storing it long-term[5].

-

Metal Ion Interactions: TCEP is highly advantageous for purifying His-tagged proteins because it does not reduce Ni²⁺ or Co²⁺ ions in Immobilized Metal Affinity Chromatography (IMAC)[10],[7]. However, TCEP's activity can be degraded by other specific metals, including Copper (Cu), Magnesium (Mg), Silver (Ag), and Zinc (Zn)[9]. Avoid metal utensils or add 5-20 mM EDTA to chelate interfering divalent cations[9].

References

-

Thermo Fisher Scientific. Bond-Breaker™ TCEP Solution, Neutral pH.[6]

-

Midland Scientific. Pierce™ Bond-Breaker™ TCEP Solution, Neutral pH.[11]

-

GoldBio. All about TCEP—the Odorless Reducing Agent.[3]

-

Proteomics and Mass Spectrometry Core Facility, Penn State University. TCEP or DTT?[4]

-

Hampton Research. TCEP hydrochloride.[5]

-

BroadPharm. S-S bond reduction by TCEP Tris(2-carboxyethyl)phosphine hydrochloride.[2]

-

G-Biosciences. TCEP Reducing Resin Reduction of Peptides & Protein.

-

Wikipedia. TCEP.[10]

-

Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry. [1]

-

Sigma-Aldrich. Tris(2-carboxyethyl)phosphine Hydrochloride Solution (646547) Datasheet.

-

NIH PMC. Preparing Semisynthetic and Fully Synthetic Histones H3 and H4 to Modify the Nucleosome Core.[8]

-

Yunbio Tech Co.,Ltd. TCEP Operation Instruction.[7]

-

Thermo Fisher Scientific. Pierce™ Immobilized TCEP Disulfide Reducing Gel - FAQs.[9]

Sources

- 1. mstechno.co.jp [mstechno.co.jp]

- 2. broadpharm.com [broadpharm.com]

- 3. goldbio.com [goldbio.com]

- 4. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 5. TCEP hydrochloride | Hampton Research [hamptonresearch.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. yunbiopharm.com [yunbiopharm.com]

- 8. Preparing Semisynthetic and Fully Synthetic Histones H3 and H4 to Modify the Nucleosome Core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pierce™ Immobilized TCEP Disulfide Reducing Gel - FAQs [thermofisher.com]

- 10. TCEP - Wikipedia [en.wikipedia.org]

- 11. midlandsci.com [midlandsci.com]

Application Note: Tris(2-carbamoylethyl)phosphine (TCEP) in Thiol-Mediated Bioconjugation

Executive Summary

Thiol-mediated bioconjugation relies on the precise liberation of free sulfhydryl groups (-SH) from disulfide bonds (-S-S-). While traditional reagents like Dithiothreitol (DTT) and

Tris(2-carbamoylethyl)phosphine (TCEP) has emerged as the superior reductant for high-value applications, particularly Antibody-Drug Conjugates (ADCs) and site-specific labeling. This guide details the mechanistic advantages of TCEP, provides validated protocols for partial and total reduction, and addresses critical nuances regarding its reactivity with maleimides—a topic often oversimplified in general literature.

Mechanism of Action

Unlike thiol-based reductants (DTT,

Chemical Pathway

-

Nucleophilic Attack: The phosphorus lone pair attacks one sulfur of the disulfide bond.[1]

-

Intermediate Formation: A transient thioalkoxyphosphonium cation is formed.

-

Hydrolysis: Rapid hydrolysis releases the second thiol and generates phosphine oxide (TCEP=O) as the byproduct.[1]

This reaction is thermodynamically driven by the formation of the strong P=O bond, making TCEP effective even at low pH (down to pH 1.5), where thiol-based reductants are protonated and inactive.

Mechanistic Diagram

Comparative Analysis: TCEP vs. Traditional Reagents[1][2][3][4][5]

The choice of reductant dictates the workflow efficiency. The table below highlights why TCEP is preferred for conjugation, despite the higher cost.

| Feature | TCEP | DTT / | Impact on Bioconjugation |

| Reaction Type | Irreversible (Stoichiometric) | Reversible (Equilibrium) | TCEP drives reduction to completion without large excesses. |

| Stability (Air) | High (Resistant to oxidation) | Low (Oxidizes rapidly) | TCEP allows longer incubations without inert gas capping. |

| Effective pH | 1.5 – 8.5 | > 7.0 | TCEP works in acidic conditions where disulfides are stable but exchange is slow. |

| Odor | Odorless | Strong "rotten egg" smell | Improved user experience and safety. |

| Maleimide Reactivity | Low / Slow (See Note 1) | High (Rapid Scavenging) | DTT must be removed before conjugation. TCEP can often remain, but removal is recommended for precision. |

Note 1 (The Maleimide Myth): Early literature claimed TCEP is unreactive toward maleimides. This is chemically inaccurate. TCEP can react with maleimides to form succinimidyl-phosphine adducts, albeit slower than the thiol-maleimide reaction [1]. For high-precision ADC work, TCEP removal is strongly advised to prevent linker consumption and side-products.

Protocol A: Partial Reduction for ADC Synthesis

Objective: Selectively reduce inter-chain disulfides of an IgG1 antibody to generate a specific Drug-Antibody Ratio (DAR) (typically 2 or 4) without disrupting the heavy-light chain assembly completely.

Materials

-

Antibody: Monoclonal IgG1 (conc. 5–10 mg/mL).

-

Buffer: PBS + 1 mM EDTA, pH 7.2 (EDTA chelates metals that catalyze re-oxidation).

-

TCEP Stock: 10 mM TCEP-HCl in water (Neutralize to pH 7.0 with NaOH immediately after dissolving).

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent.

Step-by-Step Workflow

-

Stoichiometry Calculation:

-

Target DAR 2: Use 1.8 – 2.2 molar equivalents of TCEP per mole of Antibody.

-

Target DAR 4: Use 3.8 – 4.2 molar equivalents of TCEP per mole of Antibody.

-

Expert Tip: Perform a small-scale titration (1.5, 2.0, 2.5 eq) first, as susceptibility varies by isotype and glycosylation.

-

-

Reduction Reaction:

-

Add the calculated volume of TCEP stock to the antibody solution.

-

Incubate at 37°C for 60 minutes (or Room Temp for 90-120 mins).

-

Do not shake vigorously; gentle tumbling is preferred to avoid protein aggregation.

-

-

TCEP Removal (Critical for ADCs):

-

Although TCEP reacts slowly with maleimides, any unreacted TCEP will consume your expensive Drug-Linker payload.

-

Pass the reduced antibody through a desalting column equilibrated in conjugation buffer (e.g., PBS/EDTA).

-

Validation: Measure free thiols immediately using Ellman’s Reagent (DTNB) to confirm the specific cysteine count.

-

-

Conjugation:

-

Add Maleimide-Linker-Payload (dissolved in DMSO/DMA) to the purified, reduced antibody immediately (within 15 mins) to prevent re-oxidation.

-

Maintain solvent concentration <10% (v/v) to prevent precipitation.

-

Protocol B: Total Reduction for Proteomics/Cysteine Mapping

Objective: Completely unfold the protein and break all disulfide bonds for peptide mapping or total cysteine labeling.

Materials

-

Denaturing Buffer: 6 M Guanidine-HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0.

-

Alkylating Agent: Iodoacetamide (IAA) or N-Ethylmaleimide (NEM).

Step-by-Step Workflow

-

Denaturation:

-

Dilute protein to 1 mg/mL in Denaturing Buffer.

-

Add TCEP to a final concentration of 5–10 mM (usually >50-fold molar excess).

-

-

Incubation:

-

Heat at 60°C for 30 minutes or 95°C for 5-10 minutes .

-

Why Heat? TCEP is thermally stable. Heat ensures cryptic disulfides buried in the hydrophobic core are exposed and reduced.

-

-

Alkylation (One-Pot):

Troubleshooting & Optimization (Self-Validating Systems)

To ensure "Trustworthiness," verify your system using these checkpoints:

The Phosphate Buffer Issue

Observation: TCEP solution turns slightly cloudy or loses potency over days. Cause: TCEP is susceptible to oxidation in phosphate buffers at neutral pH over prolonged storage [3].[9] Solution:

-

Prepare TCEP fresh in water or Tris buffer.[1]

-

If using PBS, use the solution within 24 hours.

-

Store 0.5 M stocks at -20°C (stable for months).

Acidity Management

Observation: Protein precipitates upon adding TCEP. Cause: TCEP is supplied as a hydrochloride salt (TCEP-HCl).[1][3] A 50 mM solution has a pH ~2.5.[1] Solution:

-

Always neutralize high-concentration TCEP stocks with NaOH to pH ~7.0 before adding to the protein sample.

-

Alternatively, ensure the reaction buffer has sufficient buffering capacity (e.g., 100 mM Tris) to absorb the acid load.

Validating Reduction

Do not assume reduction occurred.

-

Method: Use Ellman’s Reagent (DTNB).

-

Expectation:

-

Native IgG: ~0 free thiols.

-

Partially Reduced (DAR 2 target): ~2 free thiols per antibody.

-

Fully Reduced: ~8+ free thiols (depending on isotype).

-

References

-

Shafer, D. E., Inman, J. K., & Lees, A. (2000).[10] Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with Maleimide and α-Haloacyl Groups: Anomalous Elution of TCEP by Gel Filtration.[10][11][12][13] Analytical Biochemistry, 282(1), 161–164.[10]

-

Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Selvin, P. R. (1999).[5] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73–80.[5]

-

Burns, J. A., Butler, J. C., Moran, J. R., & Whitesides, G. M. (1991).[14] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1][2][5][15][16] The Journal of Organic Chemistry, 56(8), 2648–2650.[1]

-

Hampton Research. (n.d.). TCEP-HCl User Guide and Stability Data.

Sources

- 1. goldbio.com [goldbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Disulfide reduction using TCEP reaction [biosyn.com]

- 4. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mstechno.co.jp [mstechno.co.jp]

- 7. agscientific.com [agscientific.com]

- 8. yacooscience.com [yacooscience.com]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with maleimide and alpha-haloacyl groups: anomalous elution of TCEP by gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oipub.com [oipub.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Selective Reduction of Disulfides by Tris(2-carboxyethyl)phosphine | Whitesides Research Group [gmwgroup.harvard.edu]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

Application Note & Protocols: TCEP Reduction for In-Depth Analysis of Protein Folding and Stability

Introduction: The Critical Role of Disulfide Bonds and the Superiority of TCEP for their Reduction

Disulfide bonds, the covalent linkages between two cysteine residues, are fundamental to the structural integrity and biological activity of many proteins.[1] The study of protein folding and stability often necessitates the controlled reduction of these bonds to probe the protein's conformational landscape. Tris(2-carboxyethyl)phosphine (TCEP) has emerged as a superior reducing agent for these applications, offering significant advantages over traditional thiol-based reductants like dithiothreitol (DTT) and β-mercaptoethanol (BME).[2][3][4]

TCEP is a potent, odorless, and highly stable phosphine-based reducing agent that effectively cleaves disulfide bonds over a broad pH range (1.5-9.0).[2][5] Unlike DTT and BME, TCEP is resistant to air oxidation and its reduction reaction is irreversible, driving the equilibrium towards the reduced state.[2][4][6] Furthermore, its non-thiol nature makes it compatible with downstream applications such as maleimide-based labeling, although some reactivity has been noted.[1][4][7] These properties make TCEP an invaluable tool for researchers in basic science and drug development who require precise control over protein reduction for various biophysical analyses.

This application note provides a comprehensive guide to the use of TCEP for protein folding and stability studies, detailing its mechanism of action, providing validated protocols for its use in key analytical techniques, and offering insights into experimental design and data interpretation.

Mechanism of TCEP Reduction

The reduction of a disulfide bond by TCEP proceeds through a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bridge.[1] This is followed by hydrolysis to yield two free sulfhydryl groups and TCEP oxide.[1]

Protein_SS [label="Protein with\nDisulfide Bond (R-S-S-R')"]; TCEP [label="TCEP\n(P(CH₂CH₂COOH)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Thioalkoxyphosphonium Cation\n+ Sulfhydryl Anion"]; Reduced_Protein [label="Reduced Protein\n(R-SH + R'-SH)"]; TCEP_Oxide [label="TCEP Oxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O"];

Protein_SS -> Intermediate [label="Nucleophilic Attack"]; TCEP -> Intermediate; Intermediate -> Reduced_Protein [label="Hydrolysis"]; H2O -> Intermediate; Intermediate -> TCEP_Oxide; }

Caption: Mechanism of disulfide bond reduction by TCEP.Advantages of TCEP over Thiol-Based Reducing Agents

The choice of reducing agent can significantly impact the outcome and reproducibility of protein folding and stability experiments. TCEP offers several distinct advantages over DTT and BME:

| Feature | TCEP | DTT / BME |

| Odor | Odorless[2][4] | Pungent, unpleasant odor |

| Stability | Highly resistant to air oxidation[2][4] | Prone to air oxidation, shorter half-life[8] |

| Effective pH Range | Broad (1.5 - 9.0)[2][5] | Limited to pH > 7[9] |

| Reversibility | Irreversible reduction[4][6] | Reversible reaction |

| Reactivity with Maleimides | Low reactivity, often no removal needed[1][4][7] | High reactivity, must be removed before labeling[1] |

| Compatibility with IMAC | Does not reduce metal ions[4][9] | Can reduce Ni2+ and other metal ions[10] |

Core Protocols: Preparation and Use of TCEP

Protocol 1: Preparation of a 0.5 M TCEP Stock Solution (pH 7.0)

Rationale: Preparing a concentrated, pH-neutral stock solution of TCEP is crucial for accurate and reproducible experiments. The hydrochloride salt of TCEP is acidic when dissolved in water, and neutralization is necessary to avoid pH shifts in your protein sample.[1]

Materials:

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

Molecular biology grade water

-

10 N NaOH or KOH

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Weigh out the desired amount of TCEP-HCl.

-

Dissolve the TCEP-HCl in cold molecular biology grade water to approximately 80% of the final desired volume (e.g., for a 1 mL final volume, use 800 µL of water). This initial solution will be highly acidic (pH ~2.5).[1]

-

Carefully adjust the pH of the solution to 7.0 using 10 N NaOH or KOH. Monitor the pH closely with a calibrated pH meter.

-

Bring the final volume to the desired level with molecular biology grade water.

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C. Stock solutions are stable for up to 3 months.[11]

Critical Note on Buffer Compatibility: TCEP is not stable in phosphate buffers, especially at neutral pH.[5][12] If working with phosphate-buffered saline (PBS), prepare the TCEP working solution immediately before use.[2][5] For long-term stability, Tris or HEPES buffers are recommended.[6]

Protocol 2: General Protein Disulfide Bond Reduction

Rationale: This protocol provides a general framework for reducing disulfide bonds in a protein sample prior to analysis. The concentration of TCEP and incubation time may need to be optimized depending on the specific protein and the number of disulfide bonds.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES)

-

0.5 M TCEP stock solution (from Protocol 1)

Procedure:

-

Determine the desired final concentration of TCEP. A 10- to 100-fold molar excess of TCEP over the protein concentration is a good starting point. For most applications, a final TCEP concentration of 5-50 mM is sufficient.[2][3][6]

-

Add the calculated volume of the 0.5 M TCEP stock solution to the protein sample.

-

Incubate the reaction mixture at room temperature for 15-30 minutes. For more resistant disulfide bonds, the incubation time can be extended up to 60 minutes.[6]

-

The reduced protein sample is now ready for downstream analysis. For certain applications, removal of TCEP may be necessary. This can be achieved using a desalting column.[13][14]

Start [label="Protein with Disulfide Bonds", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Add_TCEP [label="Add TCEP Stock Solution\n(10-100 fold molar excess)"]; Incubate [label="Incubate at Room Temperature\n(15-60 minutes)"]; Reduced_Protein [label="Reduced Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Analysis [label="Downstream Analysis\n(CD, Fluorescence, DSF)"];

Start -> Add_TCEP; Add_TCEP -> Incubate; Incubate -> Reduced_Protein; Reduced_Protein -> Downstream_Analysis; }

Caption: General workflow for protein disulfide bond reduction using TCEP.Application-Specific Protocols and Considerations

Circular Dichroism (CD) Spectroscopy

Rationale: CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. When analyzing the effect of disulfide bonds on protein structure and stability, it is essential to use a reducing agent that does not interfere with the CD signal. TCEP is an excellent choice as it has low absorptivity in the far-UV region.[15]

Protocol for CD Analysis of Reduced Proteins:

-

Prepare the protein sample in a suitable CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).

-

Acquire a baseline CD spectrum of the protein without TCEP.

-

Add the desired concentration of TCEP (typically 1-5 mM) to the protein sample.

-

Incubate as described in Protocol 2.

-

Acquire the CD spectrum of the reduced protein.

-

For thermal denaturation studies, monitor the CD signal at a specific wavelength (e.g., 222 nm) as a function of temperature in the presence and absence of TCEP to determine the change in melting temperature (Tm).[16][17]

Data Interpretation: A change in the CD spectrum upon addition of TCEP indicates a conformational change resulting from disulfide bond reduction. A decrease in the Tm in the presence of TCEP signifies that the disulfide bonds contribute to the thermal stability of the protein.[16]

Fluorescence Spectroscopy

Rationale: Intrinsic tryptophan fluorescence is highly sensitive to the local environment and can be used to monitor changes in protein conformation during folding and unfolding.[18] TCEP is generally compatible with fluorescence spectroscopy, but it is important to consider potential inner-filter effects at high concentrations.

Protocol for Fluorescence Spectroscopy of Reduced Proteins:

-

Prepare the protein sample in a suitable fluorescence buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Ensure the protein concentration is optimized to avoid inner-filter effects (Absorbance at excitation wavelength < 0.1).[19]

-

Acquire the intrinsic fluorescence emission spectrum of the native protein (excitation typically at 280 or 295 nm).

-

Add TCEP to the desired final concentration (e.g., 1-10 mM).

-

Incubate as described in Protocol 2.

-

Acquire the fluorescence emission spectrum of the reduced protein.

-

Changes in the emission maximum (λmax) and fluorescence intensity can be used to infer conformational changes upon disulfide bond reduction.

Considerations: While TCEP itself does not fluoresce, it can influence the fluorescence of certain dyes.[20] It is also important to be aware of potential side reactions of TCEP, such as protein backbone cleavage at cysteine residues, which can occur under certain conditions and may affect fluorescence readouts.[4][21]

Differential Scanning Fluorimetry (DSF)

Rationale: DSF, also known as the Thermal Shift Assay, is a high-throughput method for assessing protein stability by monitoring the thermal unfolding of a protein in the presence of a fluorescent dye.[22][23] TCEP is compatible with DSF and can be used to evaluate the contribution of disulfide bonds to a protein's thermal stability.[24]

Protocol for DSF Analysis of Reduced Proteins:

-

Prepare a master mix containing the protein, DSF dye (e.g., SYPRO Orange), and buffer.

-

Aliquot the master mix into two sets of PCR tubes or a 96-well plate.

-

To one set, add TCEP to the desired final concentration (e.g., 1-10 mM). To the other set, add an equal volume of buffer as a control.

-

Seal the plate and perform the DSF experiment by ramping the temperature and monitoring the fluorescence.

-